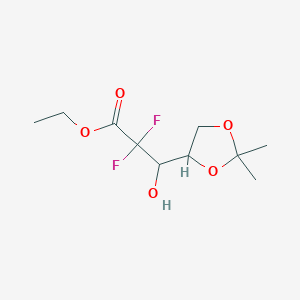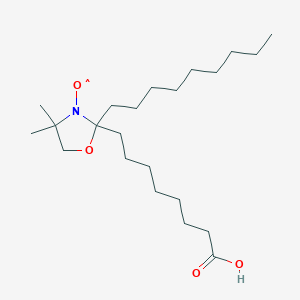
beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl, also known as glucuronic acid biphenyl, is a chemical compound that is widely used in scientific research. This compound is a derivative of glucose and is commonly found in the human body as a component of glycosaminoglycans, which are important structural components of connective tissues. Glucuronic acid biphenyl has been studied extensively for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl acid biphenyl is complex and not fully understood. However, it is known that this compound plays an important role in the detoxification and elimination of xenobiotics and other foreign substances in the body. Glucuronic acid biphenyl is conjugated with these substances to form glucuronides, which are more easily excreted from the body.
Biochemische Und Physiologische Effekte
Glucuronic acid biphenyl has been shown to have a variety of biochemical and physiological effects. It is involved in the regulation of various metabolic pathways, including the metabolism of drugs, steroids, and other xenobiotics. Glucuronic acid biphenyl also plays a role in the regulation of inflammation and immune responses, as well as the maintenance of connective tissues and extracellular matrix.
Vorteile Und Einschränkungen Für Laborexperimente
Glucuronic acid biphenyl has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and can be easily synthesized using a variety of methods. However, beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl acid biphenyl also has some limitations, including its potential for interfering with other metabolic pathways and its potential for toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl acid biphenyl. One area of interest is the development of new drugs and pharmaceuticals based on the structure and properties of this compound. Another area of interest is the use of beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl acid biphenyl in tissue engineering and regenerative medicine, particularly for the development of biomaterials with enhanced biocompatibility and bioactivity. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl acid biphenyl, as well as its potential applications in various fields of research.
Synthesemethoden
Glucuronic acid biphenyl can be synthesized through several methods, including the oxidation of glucose or glucosamine, the hydrolysis of glycosaminoglycans, or the enzymatic conversion of UDP-beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl acid. One of the most commonly used methods for synthesizing beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl acid biphenyl is the oxidation of glucose using a combination of nitric acid and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Glucuronic acid biphenyl has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of various drugs and pharmaceuticals, as well as a tool for studying the metabolism and excretion of drugs in the body. Glucuronic acid biphenyl is also used in the production of various biomaterials, such as hydrogels and scaffolds, for tissue engineering applications.
Eigenschaften
CAS-Nummer |
31016-74-7 |
|---|---|
Produktname |
beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl |
Molekularformel |
C₁₈H₁₈O₇ |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 |
InChI-Schlüssel |
AKSKFIDXFDAABG-RNGZQALNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyme |
[1,1’-Biphenyl]-2-yl β-D-Glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



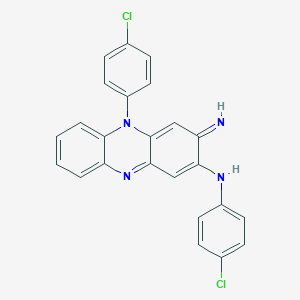
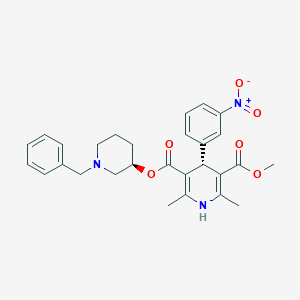
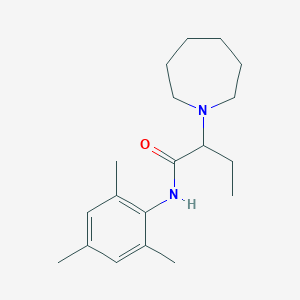
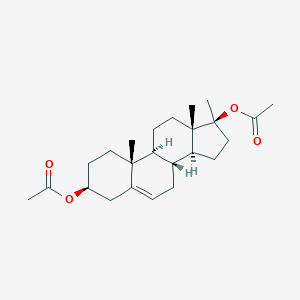
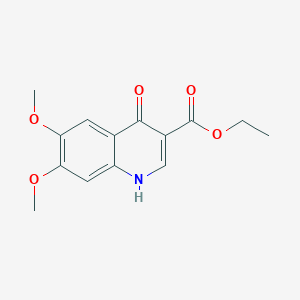
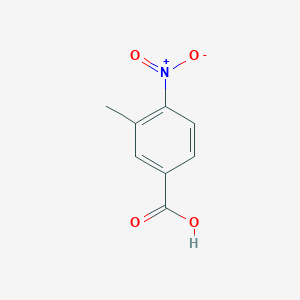
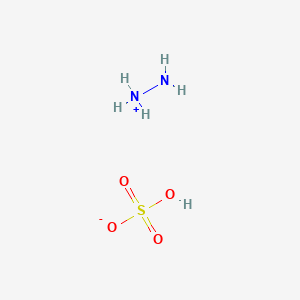
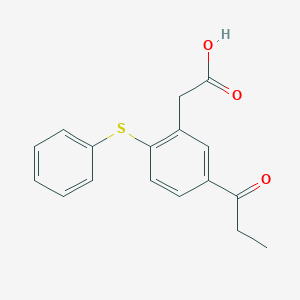
![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)

